molecular formula C10H14ClN3O2 B14787697 1-(2-Nitrophenyl)pyrrolidin-3-amine;hydrochloride

1-(2-Nitrophenyl)pyrrolidin-3-amine;hydrochloride

Cat. No.: B14787697
M. Wt: 243.69 g/mol
InChI Key: LERAHYQLWGOVFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(2-Nitrophenyl)pyrrolidin-3-aminehydrochloride is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a nitrophenyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Nitrophenyl)pyrrolidin-3-aminehydrochloride typically involves the reaction of 2-nitrobenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of (S)-1-(2-Nitrophenyl)pyrrolidin-3-aminehydrochloride may involve large-scale batch reactions. The process would include the purification of the final product through recrystallization or chromatography to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Nitrophenyl)pyrrolidin-3-aminehydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-1-(2-Nitrophenyl)pyrrolidin-3-aminehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-Nitrophenyl)pyrrolidin-3-aminehydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to changes in their activity. The pyrrolidine ring can also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride
  • N-(2-Nitrophenyl)pyrrolidin-3-amine

Uniqueness

(S)-1-(2-Nitrophenyl)pyrrolidin-3-aminehydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. The presence of the nitrophenyl group also imparts distinct chemical properties that differentiate it from other pyrrolidine derivatives.

Properties

IUPAC Name

1-(2-nitrophenyl)pyrrolidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2.ClH/c11-8-5-6-12(7-8)9-3-1-2-4-10(9)13(14)15;/h1-4,8H,5-7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERAHYQLWGOVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=CC=CC=C2[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.